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molecular formula C13H11NO2 B3061100 Biphenyl-2-ylcarbamic Acid CAS No. 50443-60-2

Biphenyl-2-ylcarbamic Acid

Cat. No. B3061100
M. Wt: 213.23 g/mol
InChI Key: QMOVGVNKXUTCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07345175B2

Procedure details

To the product from Preparation 97 in a mixture of dichloromethane (0.5 mL) and methanol (0.5 mL) was added 5-[(R)-2-amino-1-(tert-butyldimethylsilanyloxy)ethyl]-8-hydroxy-1H-quinolin-2-one acetate (124.1 mg, 3.1 mmol) and the resulting mixture was stirred at room temperature for 1.5 h. Sodium triacetoxyborohydride (190.7 mg, 0.9 mmol) was added and the resulting mixture was stirred at room temperature for 15 h. The reaction was quenched by adding water (about 0.2 mL) and the mixture was concentrated in vacuo to give the title compound, which was used without further purification. MS m/z 854.5 (M+H, expected 853.36 for C46H56ClN5O7Si).
Name
5-[(R)-2-amino-1-(tert-butyldimethylsilanyloxy)ethyl]-8-hydroxy-1H-quinolin-2-one acetate
Quantity
124.1 mg
Type
reactant
Reaction Step One
Quantity
190.7 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])C.NC[C@@H]([C:16]1[CH:25]=[CH:24][C:23](O)=[C:22]2[C:17]=1[CH:18]=[CH:19][C:20](=O)[NH:21]2)O[Si](C(C)(C)C)(C)C.C(O[BH-](O[C:38](=O)[CH3:39])OC(=O)C)(=O)C.[Na+].Cl[CH2:43]Cl>CO>[C:17]1([C:18]2[CH:19]=[CH:20][CH:39]=[CH:38][CH:43]=2)[CH:16]=[CH:25][CH:24]=[CH:23][C:22]=1[NH:21][C:1](=[O:3])[OH:4] |f:0.1,2.3|

Inputs

Step One
Name
5-[(R)-2-amino-1-(tert-butyldimethylsilanyloxy)ethyl]-8-hydroxy-1H-quinolin-2-one acetate
Quantity
124.1 mg
Type
reactant
Smiles
C(C)(=O)O.NC[C@H](O[Si](C)(C)C(C)(C)C)C1=C2C=CC(NC2=C(C=C1)O)=O
Step Two
Name
Quantity
190.7 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the product from Preparation 97
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (about 0.2 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(O)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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